{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine
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Overview
Description
{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl ring substituted with a propan-2-yl group and an ethyl group attached to a propylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine typically involves the alkylation of a substituted benzene derivative followed by amination. One common method is the Friedel-Crafts alkylation of 4-isopropylbenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to reductive amination with propylamine under hydrogenation conditions using a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-propan-2-ylbenzene
- 1-Ethyl-4-methylcyclohexane
- 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine hydrochloride .
Uniqueness
{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethyl and propylamine groups.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(4-propan-2-ylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-10-15-12(4)14-8-6-13(7-9-14)11(2)3/h6-9,11-12,15H,5,10H2,1-4H3 |
InChI Key |
DIMRZHXGJDDDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
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